1-Bromodibenzothiophene
Overview
Description
1-Bromodibenzothiophene is an organosulfur compound with the molecular formula C12H7BrS It is a derivative of dibenzothiophene, where a bromine atom is substituted at the first position of the dibenzothiophene ring system
Preparation Methods
1-Bromodibenzothiophene can be synthesized through several methods. One common synthetic route involves the bromination of dibenzothiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs under reflux conditions in a suitable solvent like chloroform or carbon tetrachloride .
Industrial production methods often involve similar bromination reactions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
1-Bromodibenzothiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions to form various biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromodibenzothiophene has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs).
Pharmaceuticals: Derivatives of this compound have been explored for their potential antimicrobial and anticancer properties.
Material Science: It is used in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-bromodibenzothiophene in various applications is primarily related to its ability to participate in electron transfer processes. The bromine atom and the sulfur atom in the dibenzothiophene ring system can interact with other molecules, facilitating various chemical reactions. In organic electronics, its role as a donor or acceptor molecule in charge transport processes is crucial for the performance of devices like OLEDs and OFETs .
Comparison with Similar Compounds
1-Bromodibenzothiophene can be compared with other brominated dibenzothiophene derivatives such as 2-bromodibenzothiophene and 4-bromodibenzothiophene. These compounds share similar structural features but differ in the position of the bromine atom, which can influence their reactivity and applications .
2-Bromodibenzothiophene: This compound has the bromine atom at the second position and is used in similar applications but may exhibit different reactivity due to the position of the bromine atom.
4-Bromodibenzothiophene: With the bromine atom at the fourth position, this compound also finds use in organic synthesis and material science but may have distinct electronic properties compared to this compound.
Properties
IUPAC Name |
1-bromodibenzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrS/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESBGFNZNSEZMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC=C3Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470742 | |
Record name | Dibenzothiophene, 1-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65642-94-6 | |
Record name | Dibenzothiophene, 1-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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